molecular formula C10H18O B14437729 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one CAS No. 79895-67-3

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one

Cat. No.: B14437729
CAS No.: 79895-67-3
M. Wt: 154.25 g/mol
InChI Key: NRYLJJPSYJZNRW-UHFFFAOYSA-N
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Description

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one is an organic compound with a complex structure that includes a hexane backbone substituted with a methyl group and a prop-1-en-2-yl group. This compound is part of a broader class of organic molecules known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one can be achieved through various organic reactions. One common method involves the alkylation of a hexanone derivative with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alkanes or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Methyl-3-(prop-1-en-2-yl)hexan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone: A structurally similar compound with different substituents.

    5-Methyl-3-hexen-2-one: Another related compound with a different arrangement of functional groups.

    ®-5-Methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl 3-methylbutanoate: A compound with a similar backbone but different functional groups.

Uniqueness

5-Methyl-3-(prop-1-en-2-yl)hexan-2-one is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where specific chemical behavior is desired.

Properties

CAS No.

79895-67-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-3-prop-1-en-2-ylhexan-2-one

InChI

InChI=1S/C10H18O/c1-7(2)6-10(8(3)4)9(5)11/h7,10H,3,6H2,1-2,4-5H3

InChI Key

NRYLJJPSYJZNRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=C)C)C(=O)C

Origin of Product

United States

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